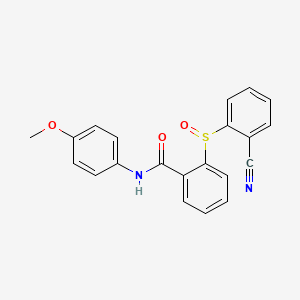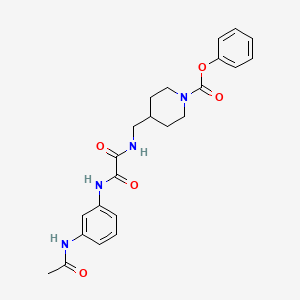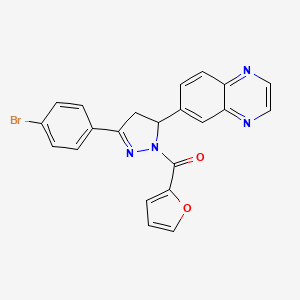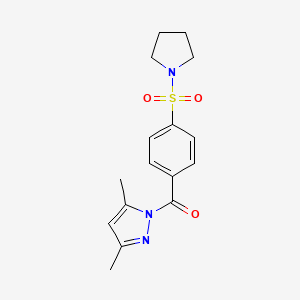![molecular formula C19H21N5O2 B2675648 3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899945-85-8](/img/structure/B2675648.png)
3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide" is a chemical compound of interest in various fields of research, including medicinal chemistry and organic synthesis. Its structure comprises a cyclopentyl group, a phenyl group, and a pyrazolo[3,4-d]pyrimidin-4-one moiety, which together confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves the following steps:
Formation of pyrazolo[3,4-d]pyrimidin-4-one: : The synthesis starts with the condensation of appropriate precursors to form the pyrazolo[3,4-d]pyrimidin-4-one ring system.
N-alkylation:
Amide bond formation: : The propanamide moiety is introduced through amide bond formation, often using standard peptide coupling reagents like HATU, EDCI, or carbodiimides.
Industrial Production Methods
Industrial scale production of this compound would likely follow optimized versions of the lab-scale synthetic routes. Catalysts and solvents can be recycled, and reaction conditions are fine-tuned for higher yields and lower production costs. Continuous flow chemistry might also be adopted to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazolo[3,4-d]pyrimidin-4-one moiety.
Reduction: : Reduction reactions could target the keto group in the pyrazolo[3,4-d]pyrimidin-4-one structure.
Substitution: : Various substitution reactions are possible at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄, H₂O₂, and organic peroxides.
Reduction: : Metal hydrides (NaBH₄, LiAlH₄), catalytic hydrogenation.
Substitution: : Halogens (Br₂, Cl₂) under Lewis acid catalysis.
Major Products
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Alcohol or alkane derivatives.
Substitution: : Halogenated products.
Scientific Research Applications
This compound finds utility in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Probing the function of specific enzyme targets or pathways.
Medicine: : Potential development as a pharmaceutical agent due to its unique structural features.
Industry: : Usage as a building block for advanced materials or specialty chemicals.
Mechanism of Action
3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide exerts its effects by interacting with molecular targets in a cell. It may bind to specific enzymes or receptors, influencing cellular pathways. Detailed mechanistic studies would reveal how the compound affects biochemical processes, potentially inhibiting or activating specific functions.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound’s cyclopentyl and phenyl groups offer distinctive steric and electronic effects, which can influence its reactivity and biological activity. Similar compounds include:
4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
N-cyclopentyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
Properties
IUPAC Name |
3-cyclopentyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-17(11-10-14-6-4-5-7-14)22-23-13-20-18-16(19(23)26)12-21-24(18)15-8-2-1-3-9-15/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTPWYZUFAPBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-oxo-2-phenylethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2675566.png)



![3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2675571.png)
![N-benzyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2675572.png)

![Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B2675578.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2675579.png)
![2-(benzylsulfanyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide](/img/structure/B2675582.png)
![ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2675585.png)
![2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2675586.png)
![Spiro[3.4]octan-2-amine hydrochloride](/img/structure/B2675587.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate](/img/structure/B2675588.png)
